molecular formula C10H11Cl2N B2955269 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197057-06-8

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B2955269
CAS No.: 2197057-06-8
M. Wt: 216.11
InChI Key: RHDKTIJXOHREGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride may involve scalable synthetic routes that optimize yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKTIJXOHREGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.